1-Heptyl-3-methoxy-2-methyl-9H-carbazole
Description
Properties
CAS No. |
139196-83-1 |
|---|---|
Molecular Formula |
C21H27NO |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
1-heptyl-3-methoxy-2-methyl-9H-carbazole |
InChI |
InChI=1S/C21H27NO/c1-4-5-6-7-8-11-16-15(2)20(23-3)14-18-17-12-9-10-13-19(17)22-21(16)18/h9-10,12-14,22H,4-8,11H2,1-3H3 |
InChI Key |
ABYVCTWTYWFOAJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1=C2C(=CC(=C1C)OC)C3=CC=CC=C3N2 |
Canonical SMILES |
CCCCCCCC1=C2C(=CC(=C1C)OC)C3=CC=CC=C3N2 |
Other CAS No. |
139196-83-1 |
Synonyms |
3-O-Methylcarazostatin |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Heptyl-3-methoxy-2-methyl-9H-carbazole typically involves the alkylation of carbazole derivatives. One common method includes the reaction of 3-methoxycarbazole with heptyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide. These reactions typically lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced carbazole derivatives.
Substitution: Substitution reactions, such as halogenation or nitration, can be carried out using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Bromine, nitric acid
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Reduced carbazole derivatives
Substitution: Halogenated or nitrated carbazole derivatives
Scientific Research Applications
Biological Activities
1-Heptyl-3-methoxy-2-methyl-9H-carbazole has been studied for its biological properties, particularly in the following areas:
Antioxidant Activity:
- This compound exhibits potent antioxidant properties, making it a candidate for research into oxidative stress-related diseases. Its ability to scavenge free radicals can be beneficial in developing therapeutic agents for conditions such as cancer and neurodegenerative diseases.
Antiviral Properties:
- Research indicates that carbazole derivatives, including this compound, show antiviral activity against several viruses such as HIV and HCV. The mechanism often involves inhibition of viral kinases, which are crucial for viral replication .
Antitumor Effects:
- Studies have demonstrated that carbazole derivatives can inhibit tumor growth through various mechanisms, including inducing apoptosis in cancer cells. This makes them potential leads for anticancer drug development .
Applications in Material Science
Organic Electronics:
- The unique electronic properties of carbazole derivatives make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The modification of the carbazole structure can enhance charge transport properties, thereby improving device performance .
Dyes and Pigments:
- Carbazole derivatives are used in the synthesis of dyes due to their stable chromophores. Their ability to absorb light across a wide spectrum makes them valuable in industries requiring colorants.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-Heptyl-3-methoxy-2-methyl-9H-carbazole involves its interaction with cellular pathways that regulate apoptosis. The compound induces the activation of caspase-3, a key enzyme in the apoptotic pathway. This leads to the generation of reactive oxygen species, which further promote cell death. The compound’s ability to inhibit the NF-κB signaling pathway also contributes to its anti-cancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
Key structural differences among carbazole derivatives arise from substituent type, position, and chain length:
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Structural Notes |
|---|---|---|---|
| 1-Heptyl-3-methoxy-2-methyl-9H-carbazole | 1-Heptyl, 3-methoxy, 2-methyl | ~312.44 (calculated) | Long alkyl chain enhances hydrophobicity |
| 2-Methoxy-9-methyl-9H-carbazole | 2-Methoxy, 9-methyl | 211.10 | Compact structure with methyl at N-position |
| 3-Methoxy-9H-carbazole | 3-Methoxy | 197.23 | No alkyl chain; minimal steric hindrance |
| 9-Hexadecyl-9H-carbazole | 9-Hexadecyl | 404.70 (calculated) | Extremely hydrophobic due to long alkyl chain |
| 1-Prenyl-2-methoxy-6-formyl-8-hydroxy-9H-carbazole | 1-Prenyl, 2-methoxy, 6-formyl, 8-hydroxy | 309.36 | Multifunctional substituents for reactivity |
Physicochemical Properties
- Solubility: The heptyl and hexadecyl chains in 1-Heptyl-3-methoxy-2-methyl-9H-carbazole and 9-hexadecyl-9H-carbazole reduce polarity, making them soluble in non-polar solvents (e.g., toluene, hexane) but poorly soluble in water or alcohols. The prenyl and hydroxy groups in 1-Prenyl-2-methoxy-6-formyl-8-hydroxy-9H-carbazole increase polarity, enabling solubility in acetone or dichloromethane .
- Thermal Stability: Long alkyl chains (heptyl, hexadecyl) improve thermal stability by reducing intermolecular interactions, making such compounds suitable for high-temperature applications in materials science .
Stability and Reactivity
Chemical Stability :
- Methoxy and methyl groups are resistant to hydrolysis, but the heptyl chain may oxidize under harsh conditions.
- Carbazoles with electron-withdrawing groups (e.g., 9H-Carbazole-4-carbonitrile in ) exhibit lower stability in reducing environments .
Q & A
Q. What methodologies detect trace byproducts in high-yield carbazole syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
